molecular formula C9H15NO4 B2433339 Tert-butyl 4-oxooxazinane-2-carboxylate CAS No. 1683529-08-9

Tert-butyl 4-oxooxazinane-2-carboxylate

Cat. No.: B2433339
CAS No.: 1683529-08-9
M. Wt: 201.222
InChI Key: PMUIVZYTBNWSIH-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxooxazinane-2-carboxylate is a chemical compound with the CAS Number: 1683529-08-9 . It has a molecular weight of 201.22 .


Synthesis Analysis

The synthesis of tert-butyl piperazine-1-carboxylate derivatives typically involves multi-step reactions starting from various piperazine precursors . For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by FT-IR, NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structures of tert-butyl piperazine-1-carboxylate derivatives have been elucidated using single-crystal X-ray diffraction analysis . The structure of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was found to be linear with an extended conformation .


Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, making them valuable intermediates . For instance, the organocatalyst 1- (2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes, demonstrating the potential of piperazine derivatives in catalysis .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 201.22 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Activation and Formation of Active Esters

Tert-butyl carbonates, including tert-butyl 4-oxooxazinane-2-carboxylate, have been used in the activation of carboxylic acids as their active esters. This process is facilitated in the presence of DMAP, leading to the efficient formation of benzotriazinonyl esters, which are intermediates in reactions with amines to afford amides or peptides (Basel & Hassner, 2002).

Facilitating Oxidation Coupling Reactions

In the synthesis of quinoxaline-3-carboxylates and analogues, important in bioactive natural products and synthetic drugs, this compound plays a role in facilitating oxidation coupling reactions under metal- and base-free conditions (Xie et al., 2019).

Synthesis and Characterization in Organic Chemistry

This compound is also used in the synthesis and characterization of various organic compounds. For instance, derivatives of N-Boc piperazine have been synthesized and analyzed using various spectroscopic techniques, demonstrating the compound's utility in complex organic syntheses (Kulkarni et al., 2016).

Iridium-Catalyzed Alkylation

This compound has been used in iridium-catalyzed alkylation processes, contributing to the efficient production of carboxylates which are significant in organic and industrial chemistry (Iuchi, Obora, & Ishii, 2010).

Role in Synthesis of Cyclic Amino Acid Esters

The compound has been synthesized as a cyclic amino acid ester and characterized using NMR spectroscopy and mass spectrometry, underscoring its importance in the synthesis of complex organic molecules (Moriguchi et al., 2014).

Application in Acid-Catalyzed Tert-Butylation

It has been applied in the acid-catalyzed tert-butylation of alcohols and carboxylic acids, demonstrating its versatility as a reagent in organic synthesis (Yamada et al., 2016).

Use in Stereoselective Synthesis

This chemical is crucial in the stereoselective synthesis of piperidine derivatives and other complex organic structures, illustrating its importance in producing specific molecular configurations (Moskalenko & Boev, 2014).

Safety and Hazards

The safety information for Tert-butyl 4-oxooxazinane-2-carboxylate includes several hazard statements such as H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .

Properties

IUPAC Name

tert-butyl 4-oxooxazinane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-7(11)4-5-13-10/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUIVZYTBNWSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1683529-08-9
Record name tert-butyl 4-oxo-1,2-oxazinane-2-carboxylate
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